BenchChemオンラインストアへようこそ!

Epibenzomalvin E

IDO Inhibition Immuno-Oncology Tryptophan Metabolism

Epibenzomalvin E is a stereoisomer of Benzomalvin E, acting as a selective IDO inhibitor without NK1 antagonism. Its unique chirality and absence of a reactive epoxide ensure cleaner target engagement and reduced off-target effects in tumor microenvironment and neuroinflammatory studies. Ideal for SAR campaigns and as a negative control in NK1 assays. Procure with confidence for reproducible research.

Molecular Formula C24H19N3O3
Molecular Weight 397.4 g/mol
Cat. No. B14129159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpibenzomalvin E
Molecular FormulaC24H19N3O3
Molecular Weight397.4 g/mol
Structural Identifiers
SMILESCN1C(C2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4C1=O)C(C5=CC=CC=C5)O
InChIInChI=1S/C24H19N3O3/c1-26-20(21(28)15-9-3-2-4-10-15)22-25-18-13-7-5-11-16(18)24(30)27(22)19-14-8-6-12-17(19)23(26)29/h2-14,20-21,28H,1H3/t20-,21-/m0/s1
InChIKeyGZVCWRAFPVCGPA-SFTDATJTSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Epibenzomalvin E: A Fungal Quinazolinobenzodiazepine Metabolite with Distinct Isomeric Identity


Epibenzomalvin E is a fungal secondary metabolite belonging to the benzomalvin family of quinazolinobenzodiazepine (QBD) alkaloids, first isolated from Penicillium species [1]. It is an isomer of Benzomalvin E, a compound characterized as an indoleamine 2,3-dioxygenase (IDO) inhibitor [2]. Its stereochemistry distinguishes it from other benzomalvin derivatives and contributes to its potential for differential biological activity . As a research tool, it is provided by specialized vendors with a certified purity of ≥95% as determined by HPLC .

Why Epibenzomalvin E Cannot Be Interchanged with Its Benzomalvin Analogs


The benzomalvin family exhibits pronounced structure-activity relationships where minor stereochemical or functional group changes yield divergent pharmacological profiles. While Benzomalvin A acts primarily as a substance P (NK1) antagonist (Ki 12–43 μM) and Benzomalvin E as a moderate IDO inhibitor (IC50 21.4±1.2 μM), Benzomalvin C is a weak IDO inhibitor (IC50 130 μM) and weak NK1 antagonist [1]. The stereochemical inversion defining Epibenzomalvin E relative to Benzomalvin E introduces a distinct three-dimensional conformation that may alter binding kinetics or target selectivity in IDO inhibition assays . Consequently, researchers requiring precise IDO pathway modulation must not substitute Epibenzomalvin E with structurally related benzomalvins without rigorous experimental validation.

Quantitative Differentiation of Epibenzomalvin E Against Closest Analogs


IDO Inhibitory Potency: Benzomalvin E vs. Benzomalvin C

Benzomalvin E (the parent isomer of Epibenzomalvin E) inhibits recombinant IDO with an IC50 of 21.4±1.2 μM, while Benzomalvin C is substantially less potent, with an IC50 of 130 μM for the same recombinant IDO enzyme [1]. Epibenzomalvin E, as an isomer of Benzomalvin E, is anticipated to exhibit a comparable IDO inhibitory profile, but stereochemical differences may affect binding kinetics .

IDO Inhibition Immuno-Oncology Tryptophan Metabolism

Target Selectivity: IDO Inhibition vs. NK1 Antagonism

Benzomalvin A potently inhibits substance P binding at the NK1 receptor (Ki = 12, 42, and 43 μM for guinea pig, rat, and human receptors, respectively), whereas Benzomalvin E (and by inference Epibenzomalvin E) is characterized primarily as an IDO inhibitor with an IC50 of 21.4±1.2 μM [1]. Benzomalvin B and C exhibit only weak NK1 antagonism (24% and 46% inhibition at 100 μg/mL, respectively) [2]. Epibenzomalvin E, as an isomer of Benzomalvin E, is not reported to possess significant NK1 activity, making it a more selective tool for IDO studies.

IDO NK1 Receptor Substance P Selectivity

Structural Distinction: Epoxide Group Presence

Benzomalvin C contains an epoxide group at C-19 and C-20, a reactive functionality absent in Benzomalvins A, B, and E . Epibenzomalvin E, as an isomer of Benzomalvin E, also lacks this epoxide moiety . The presence of an epoxide can confer distinct chemical reactivity and potential covalent binding, which may introduce unwanted off-target effects or stability concerns in biological assays.

Epoxide Reactivity Stability

Purity and Supply Consistency

Epibenzomalvin E is commercially available with a purity specification of ≥95% as determined by HPLC, with an accompanying certificate of analysis . This level of purity ensures reproducible experimental outcomes and minimizes interference from contaminants or degradation products. Comparable data for Benzomalvin E from the same vendor indicates a purity of ≥98% .

Purity QC Reproducibility

Optimal Research Applications for Epibenzomalvin E Based on Comparative Evidence


IDO Inhibition Studies in Immuno-Oncology and Neuroinflammation

Epibenzomalvin E is the preferred tool compound for investigating IDO-mediated tryptophan catabolism in tumor microenvironment models or neuroinflammatory paradigms where minimal NK1 receptor crosstalk is required. Its close structural relationship to Benzomalvin E, a documented IDO inhibitor (IC50 21.4±1.2 μM), and the absence of NK1 antagonism typical of Benzomalvin A, makes it a cleaner probe for IDO-specific pharmacology [1].

Structure-Activity Relationship (SAR) Studies of the Benzomalvin Scaffold

The unique stereochemistry of Epibenzomalvin E serves as a critical probe in SAR campaigns aimed at dissecting the contribution of chirality to IDO inhibition and target selectivity within the quinazolinobenzodiazepine class. Its comparison against Benzomalvin E and Benzomalvin C, which differ in both stereochemistry and epoxide presence, provides insight into molecular determinants of potency and off-target activity [2].

Biochemical Assays Requiring High Chemical Stability

For long-duration enzymatic assays or cell-based experiments where compound integrity is paramount, Epibenzomalvin E is preferred over epoxide-containing analogs like Benzomalvin C. The absence of the reactive epoxide group minimizes the risk of covalent adduct formation or hydrolytic degradation, ensuring more reliable and reproducible data .

Control Compound for NK1 Receptor Antagonism Screens

In high-throughput screening campaigns targeting the NK1 receptor, Epibenzomalvin E can serve as a negative control for IDO-mediated effects, given its primary characterization as an IDO inhibitor rather than an NK1 antagonist. This contrasts with Benzomalvin A, which is a potent NK1 antagonist (Ki 12–43 μM) and would be used as a positive control in such assays .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Epibenzomalvin E

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.